molecular formula C23H31N5O4 B2755056 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-83-9

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2755056
CAS RN: 877617-83-9
M. Wt: 441.532
InChI Key: CKARQEZBZAONMU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached, and a 3-methylbutyl group, which is a five-carbon alkyl group with a methyl branch.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the dimethoxyphenyl and 3-methylbutyl groups, and possibly other steps depending on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, while the dimethoxyphenyl and 3-methylbutyl groups would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, which is aromatic and therefore relatively stable. The dimethoxyphenyl and 3-methylbutyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyrimidine ring, the dimethoxyphenyl and 3-methylbutyl groups, and any other functional groups present in the molecule .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Researchers synthesized eighteen novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, the compound labeled as “7b” exhibited promising antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), rifampin-resistant S. aureus (RRSA), and multidrug-resistant S. pneumoniae (MPRSP) with minimal inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL. Additionally, compound 7b showed inhibitory activity against Escherichia coli RNA polymerase (RNAP) with an IC50 value of 19.4 ± 1.3 μM. Molecular docking studies suggested that compound 7b interacts with the switch region of bacterial RNAP, making it a potential lead structure for developing potent bacterial RNAP inhibitors .

Drug Development

Given the urgent need for new antibacterial drugs, compounds like this one could serve as starting points for drug development. The bacterial RNAP is a crucial enzyme involved in RNA synthesis, and inhibiting it can disrupt bacterial gene transcription. The switch region of bacterial RNAP, where compound 7b binds, represents a novel drug binding site. Researchers are exploring this region as an alternative to existing targets like rifamycins. Developing compounds that selectively inhibit bacterial RNAP could help combat antibiotic-resistant infections .

Pharmacokinetics and Pharmacodynamics

To advance compound 7b toward clinical use, researchers would explore its pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (effect on bacteria) properties. These studies inform dosing regimens, bioavailability, and potential side effects.

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. This could lead to a better understanding of the compound and its potential uses .

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-14(2)9-10-26-21(29)19-20(25(4)23(26)30)24-22-27(12-15(3)13-28(19)22)17-8-7-16(31-5)11-18(17)32-6/h7-8,11,14-15H,9-10,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKARQEZBZAONMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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